molecular formula C12H13NOS B13832184 Cyclopentanol, 3-(2-benzothiazolyl)-

Cyclopentanol, 3-(2-benzothiazolyl)-

Cat. No.: B13832184
M. Wt: 219.30 g/mol
InChI Key: FRCXZDLFJVZLPJ-UHFFFAOYSA-N
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Description

Cyclopentanol, 3-(2-benzothiazolyl)- (CAS: 61081-80-9), is a cyclopentanol derivative substituted at the 3-position with a benzothiazole moiety. The compound combines the five-membered alicyclic alcohol structure of cyclopentanol with the aromatic heterocyclic benzothiazole group, which is known for its electron-deficient properties and applications in fluorescent dyes and pharmaceuticals . Cyclopentanol itself is widely used in perfumes, solvents, and pharmaceuticals, but the benzothiazole substitution likely imparts distinct electronic and optical characteristics to this derivative .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)cyclopentan-1-ol

InChI

InChI=1S/C12H13NOS/c14-9-6-5-8(7-9)12-13-10-3-1-2-4-11(10)15-12/h1-4,8-9,14H,5-7H2

InChI Key

FRCXZDLFJVZLPJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)cyclopentanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Benzo[d]thiazol-2-yl)cyclopentanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyclopentanol, 3-(2-benzothiazolyl)- with structurally related compounds:

Compound Name Parent Structure Functional Groups Key Features
Cyclopentanol, 3-(2-benzothiazolyl)- Cyclopentanol Hydroxyl (-OH), benzothiazole Combines alicyclic rigidity with aromatic electron deficiency; potential for fluorescence or pharmaceutical activity
Coumarin 6 (3-(2-Benzothiazolyl)-7-(diethylamino)coumarin) Coumarin Benzothiazole, diethylamino Fluorescent dye with excitation/emission at 458/505 nm; used in biomedical imaging
3-(2-Benzothiazolyl)cyclopentanone Cyclopentanone Ketone (C=O), benzothiazole Reactive intermediate for synthesis; ketone group enhances electrophilicity compared to alcohol
1-(Benzo[d]thiazol-2-yl)cyclopentanol (synonym) Cyclopentanol Hydroxyl, benzothiazole Identical to target compound; highlights commercial availability for research
Cyclopentyl-[2-(4-methylphenyl)-3-phenyl-cyclopropyl]methanone Cyclopentane Ketone, cyclopropane, aromatic rings Demonstrates structural diversity in cyclopentane derivatives; lacks heterocyclic benzothiazole

Key Research Findings and Gaps

  • Fluorescence Potential: Benzothiazole-containing compounds like Coumarin 6 exhibit strong fluorescence, suggesting that Cyclopentanol, 3-(2-benzothiazolyl)- may share similar optical properties. However, empirical data on its excitation/emission wavelengths or quantum yield is lacking .
  • Pharmaceutical Relevance: Benzothiazoles are known for antimicrobial and anticancer activities. The cyclopentanol backbone could enhance bioavailability compared to bulkier derivatives, but biological studies are needed .
  • Environmental Impact: Biomass-derived cyclopentanol production (as noted for plain cyclopentanol) offers sustainability advantages over fossil-based routes. Whether this applies to the benzothiazole derivative depends on synthetic efficiency .

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